molecular formula C23H27FN2O4 B1508285 (2S,5R)-tert-Butyl 2-carbamoyl-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-1-carboxylate

(2S,5R)-tert-Butyl 2-carbamoyl-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-1-carboxylate

Cat. No. B1508285
M. Wt: 414.5 g/mol
InChI Key: VUNSHVRUNXKELQ-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(OCc2ccccc2F)cc1

Identifiers

REACTION_SMILES
[Br:23][CH2:24][c:25]1[c:26]([F:31])[cH:27][cH:28][cH:29][cH:30]1.[NH2:1][C:2](=[O:3])[CH:4]1[N:5]([C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:21])[CH3:22])[CH:6]([c:9]2[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]2)[CH2:7][CH2:8]1>>[NH2:1][C:2](=[O:3])[CH:4]1[N:5]([C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:21])[CH3:22])[CH:6]([c:9]2[cH:10][cH:11][c:12]([O:15][CH2:24][c:25]3[c:26]([F:31])[cH:27][cH:28][cH:29][cH:30]3)[cH:13][cH:14]2)[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Fc1ccccc1CBr
Name
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(O)cc1

Outcomes

Product
Name
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(OCc2ccccc2F)cc1
Type
product
Smiles
CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(OCc2ccccc2F)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.